1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
Overview
Description
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Mechanism of Action
Target of Action
The primary targets of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, also known as 2-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester, are typically organic compounds that contain carbon-carbon double bonds . This compound is often used in organic synthesis reactions, where it can interact with these targets to form new chemical bonds .
Mode of Action
This compound is known to participate in borylation reactions, where it can add a boron atom to the carbon-carbon double bond of the target molecule . This is often facilitated by the presence of a palladium catalyst . The resulting product is a boronic ester, which can be further reacted to form a variety of other compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For example, in the Suzuki-Miyaura reaction, the boronic ester can react with an aryl halide in the presence of a base to form a new carbon-carbon bond . This can be used to synthesize a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It is known that the compound is sensitive to air and moisture , suggesting that it may be rapidly metabolized or degraded in biological systems. Its bioavailability is likely to be influenced by these factors, as well as by the specific conditions of its administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form new chemical bonds. By participating in reactions like borylation, it can facilitate the synthesis of a wide range of organic compounds . These can have various effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the presence of a suitable catalyst and base is necessary for it to participate in reactions like the Suzuki-Miyaura reaction . Additionally, the compound is sensitive to air and moisture , so it must be stored and handled under appropriate conditions to maintain its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable benzyl halide under palladium-catalyzed conditions.
Attachment of the Pyrrolidine Ring: The benzyl intermediate is then reacted with pyrrolidine in the presence of a base to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrrolidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrrolidine ring.
Uniqueness
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the boron-containing group.
Properties
IUPAC Name |
1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUALGDDEAYXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674857 | |
Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-49-0 | |
Record name | 1-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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